

A Comparative Guide to Anti-WIZ Antibodies for Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-dWIZ-1 TFA

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For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for accurate western blotting results. This guide provides a comparative analysis of commercially available anti-WIZ antibodies, focusing on their performance in western blotting applications. We present available experimental data to aid in the selection of the most suitable antibody for your research needs.

Understanding WIZ Protein

WIZ (Widely Interspaced Zinc Finger Motifs), also known as ZNF803, is a nuclear protein that plays a crucial role in transcriptional regulation. It is a key component of the G9a/GLP histone methyltransferase complex, which is involved in gene silencing through the methylation of histone H3 on lysine 9 (H3K9).[1] The WIZ gene undergoes alternative splicing, resulting in multiple protein isoforms.[2][3][4] This variability in isoform expression can lead to the detection of multiple bands in a western blot, making the choice of a specific antibody critical.

Comparison of Anti-WIZ Antibodies for Western Blotting

The following table summarizes the specifications and available validation data for several commercially available anti-WIZ antibodies. The data has been compiled from product datasheets and peer-reviewed publications. A key differentiator for antibody specificity is validation using knockout (KO) models, which provides strong evidence of target-specific binding.[5][6][7]

Antibody	Host Species	Clonality	Immunogen	Species Reactivity (Validated)	Observed WB Bands & Validation Data
Novus Biologicals NBP1-80586	Rabbit	Polyclonal	Recombinant protein corresponding to amino acids: SPSDLHISPL AKKLPPPPG SPLGHSPTA SPPPTARKM FPGLAAPSL PKKLKPEQI RVEIKREML PGALHGELH PSEGPWGA PREDMTPLN LSSR.[8]	Human, Mouse[8]	KO Validated: In Wiz knockout mouse embryos, bands at ~100 kDa present in wild-type samples were absent in KO samples.[9] Another study using a Wiz KO mouse model showed the absence of a ~130 kDa band in the KO sample, confirmed by both western blot and mass spectrometry. [10]
Boster Bio A05707	Rabbit	Polyclonal	A 17 amino acid synthetic peptide near the C-	Human, Mouse, Rat	Detects a band at ~68 kDa in rat lung tissue lysate. The

		terminus of human TFF3.		datasheet states it will detect all four known isoforms.	
Abcam ab92334	Goat	Polyclonal	Synthetic Peptide within Human WIZ aa 550-650.	Human[11]	Detects a band at the predicted size of 178 kDa in human cerebellum lysate. Specificity is stated for isoform 2.[11]
Novus Biologicals NBP1-76515	Rabbit	Polyclonal	Not specified.	Rat	Shows a band in rat lung tissue lysate. The datasheet claims it will detect all four known isoforms.
Novus Biologicals NBP1-21059	Goat	Polyclonal	Peptide with sequence C-RSYIQGGRP FTKKFR corresponding to an internal region.[12]	Human	An approximate 75 kDa band was observed in human cerebellum lysates. An additional band at 38 kDa was also noted, which was blocked

by the
immunizing
peptide.[\[12\]](#)

Experimental Protocols

A detailed protocol for western blotting of the nuclear WIZ protein is provided below. This protocol is a general guideline and may require optimization based on the specific antibody and sample type used.

Nuclear Protein Extraction

- **Cell Lysis:** Harvest cells and wash with cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
- **Cytoplasmic Fraction Removal:** Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
- **Nuclear Lysis:** Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing detergents and protease inhibitors.
- **Sonication:** Sonicate the nuclear lysate to shear chromatin and ensure complete lysis.[\[13\]](#)
- **Clarification:** Centrifuge at high speed to pellet any remaining debris. The supernatant is the nuclear protein extract.
- **Protein Quantification:** Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA or Bradford).

Western Blotting Procedure

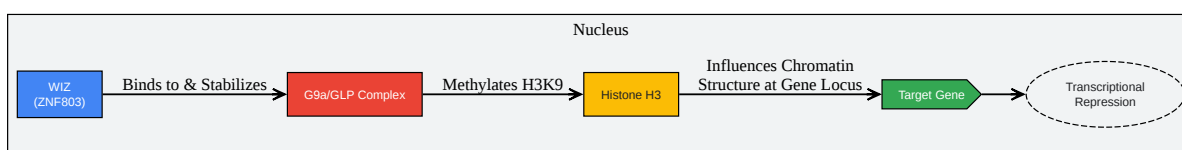
- **Sample Preparation:** Mix the nuclear protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[\[13\]](#)[\[14\]](#)
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the expected molecular weight of the WIZ

isoforms. Run the gel until adequate separation is achieved.

- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
- Primary Antibody Incubation: Incubate the membrane with the anti-WIZ primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, for 1 hour at room temperature.
- Washing: Repeat the washing step as described above.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

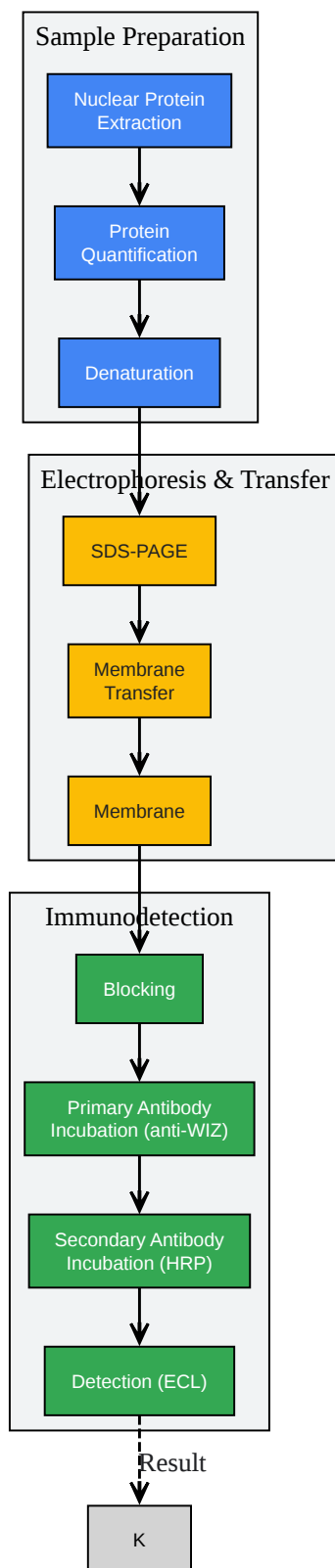
Visualizing Experimental Workflows

To better illustrate the key processes, the following diagrams outline the WIZ signaling pathway context and the western blotting workflow.



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Caption: The role of WIZ in the G9a/GLP mediated transcriptional repression pathway.



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Caption: A streamlined workflow for western blotting of the WIZ protein.

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- To cite this document: BenchChem. [A Comparative Guide to Anti-WIZ Antibodies for Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541763#cross-reactivity-of-anti-wiz-antibodies-for-western-blotting]

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